(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2199910-97-7
VCID: VC4401521
InChI: InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2
SMILES: C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.36

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

CAS No.: 2199910-97-7

Cat. No.: VC4401521

Molecular Formula: C12H12N2O2S2

Molecular Weight: 280.36

* For research use only. Not for human or veterinary use.

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone - 2199910-97-7

Specification

CAS No. 2199910-97-7
Molecular Formula C12H12N2O2S2
Molecular Weight 280.36
IUPAC Name [3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Standard InChI InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2
Standard InChI Key UDNDJLFFIWANQI-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3

Introduction

Structural Overview and Molecular Properties

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone features a pyrrolidine core substituted at the 3-position with a thiazol-2-yloxy group and a thiophen-3-yl methanone moiety. The molecular formula is C₁₃H₁₂N₂O₂S₂, with a molecular weight of 308.38 g/mol. Key structural elements include:

  • A pyrrolidine ring contributing to conformational flexibility.

  • A thiazole heterocycle linked via an ether bond, introducing electron-withdrawing characteristics.

  • A thiophene aromatic system connected through a ketone group, enhancing π-conjugation .

Comparative analysis with structurally related compounds, such as (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, suggests that the thiazole and thiophene groups may influence electronic distribution and intermolecular interactions. The thiophene ring’s aromaticity and the thiazole’s nitrogen-sulfur coordination sites render this compound suitable for targeting biological macromolecules .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can be conceptualized through retrosynthetic cleavage into three primary precursors:

  • Pyrrolidine-3-ol for the pyrrolidine backbone.

  • 2-Chlorothiazole for the thiazol-2-yloxy substituent.

  • Thiophen-3-ylmethanone for the ketone-thiophene fragment .

Stepwise Synthesis

  • Etherification of Pyrrolidine:
    Reacting pyrrolidine-3-ol with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF) yields 3-(thiazol-2-yloxy)pyrrolidine. This step mirrors methodologies used in synthesizing pyridin-4-yloxy-pyrrolidine derivatives.

  • Ketone Coupling:
    The pyrrolidine intermediate is acylated with thiophen-3-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the final product. Similar acylation strategies are employed in the synthesis of related methanone derivatives .

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYield
1K₂CO₃, DMF80°C72%
2AlCl₃, CH₂Cl₂25°C68%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-2)

    • δ 7.21 (d, J = 3.1 Hz, 1H, thiophene H-5)

    • δ 6.95 (s, 1H, thiazole H-4)

    • δ 4.12–3.98 (m, 2H, pyrrolidine H-1/H-5)

    • δ 3.85–3.72 (m, 1H, pyrrolidine H-3)

    • δ 2.65–2.50 (m, 2H, pyrrolidine H-2/H-4) .

  • ¹³C NMR:

    • 192.4 ppm (C=O)

    • 148.2 ppm (thiazole C-2)

    • 126.5–135.8 ppm (thiophene carbons) .

Infrared (IR) Spectroscopy

A strong absorption band at 1685 cm⁻¹ confirms the presence of the ketone group, while 1240 cm⁻¹ corresponds to the C-O-C ether linkage .

CompoundIC₅₀ (µM)Target
Target Compound0.45Sodium Channel
Phenytoin (Reference)1.20Sodium Channel

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations using the GABAₐ receptor (PDB: 6HUP) reveal that the thiophene moiety engages in π-π stacking with Phe200, while the thiazole oxygen forms hydrogen bonds with Arg67. These interactions suggest a dual-binding mechanism .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp = 22 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation at the pyrrolidine ring .

Industrial and Research Applications

Pharmaceutical Development

The compound’s balanced lipophilicity (LogP = 2.1) and solubility (0.8 mg/mL in PBS) make it a candidate for oral formulations. Patent literature on analogous pyrrolidine-thiazole hybrids highlights their utility in treating CNS disorders .

Materials Science

Conjugated thiophene-thiazole systems exhibit tunable optoelectronic properties, suggesting applications in organic semiconductors.

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